Sodium orthovanadate

Catalog No.
S591899
CAS No.
13721-39-6
M.F
Na3O4V
M. Wt
183.908 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium orthovanadate

CAS Number

13721-39-6

Product Name

Sodium orthovanadate

IUPAC Name

trisodium;trioxido(oxo)vanadium

Molecular Formula

Na3O4V

Molecular Weight

183.908 g/mol

InChI

InChI=1S/3Na.4O.V/q3*+1;;3*-1;

InChI Key

IHIXIJGXTJIKRB-UHFFFAOYSA-N

SMILES

Array

Synonyms

Decavanadate, Metavanadate, Monovanadate, Orthovanadate, Oxyvanadium, Sodium Vanadate, Vanadate, Vanadate, Sodium, Vanadates, Vanadyl

Canonical SMILES

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

The exact mass of the compound Sodium orthovanadate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium orthovanadate (Na3VO4) is a highly water-soluble, inorganic vanadium salt widely procured as a broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases, as well as a critical precursor for vanadium-based catalysts and corrosion-resistant coatings. Unlike insoluble vanadium oxides, sodium orthovanadate provides immediate aqueous solubility, yielding monomeric orthovanadate ions (VO4 3-) under alkaline conditions . Its procurement value is driven by its predictable pH-dependent speciation, making it the benchmark standard in phosphorylation preservation assays and an easily processable precursor for industrial material synthesis .

Substituting sodium orthovanadate with sodium metavanadate (NaVO3) or vanadium pentoxide (V2O5) introduces severe processability and performance failures . Vanadium pentoxide is notoriously insoluble in water without harsh, prolonged acidic or alkaline treatment, disrupting standard laboratory and manufacturing workflows . Meanwhile, sodium metavanadate natively forms different polymeric species in solution, altering its electrochemical behavior and biochemical target specificity. In phosphatase inhibition, only the monomeric orthovanadate species—achieved reliably by pH-adjusting and boiling Na3VO4—acts as a functional phosphate analog . Using metavanadates or unactivated polymeric vanadates results in sluggish reaction kinetics, incomplete enzyme inhibition, and poor reproducibility in both biochemical assays and corrosion-resistant surface treatments .

Superior Aqueous Solubility for Precursor and Formulation Workflows

For industrial and laboratory formulation, precursor solubility dictates process efficiency. Sodium orthovanadate exhibits high aqueous solubility (up to 50 mg/mL), allowing for the rapid preparation of concentrated stock solutions . In contrast, vanadium pentoxide (V2O5) is virtually insoluble in water at neutral pH, requiring aggressive chemical digestion to achieve usable vanadium ion concentrations . This makes Na3VO4 the preferred, highly processable precursor for synthesizing downstream vanadium catalysts and surface-treatment baths without the need for harsh dissolution protocols .

Evidence DimensionAqueous solubility at standard conditions
Target Compound DataHighly soluble (~50 mg/mL or >200 mM)
Comparator Or BaselineVanadium pentoxide (V2O5) (<0.01 mg/mL in neutral water)
Quantified Difference>5000-fold higher aqueous solubility
ConditionsStandard aqueous solvent, room temperature

High aqueous solubility eliminates the need for harsh chemical digestion steps, streamlining the procurement of vanadium precursors for scalable catalyst synthesis and biological assay formulation.

Maximized Phosphatase Inhibition via Controlled Monomeric Speciation

In biochemical applications, the active inhibitory species is the monomeric orthovanadate ion (VO4 3-), which acts as a transition-state analog of phosphate . Unactivated vanadate solutions at neutral pH spontaneously form decavanadates and other polyvanadates, which are significantly less effective at inhibiting protein tyrosine phosphatases (PTPs) . By procuring sodium orthovanadate and utilizing a standard activation protocol (boiling at pH 10), users can quantitatively shift the equilibrium to the active monomeric form, achieving maximal PTP inhibition at standard working concentrations of 1 mM. Failure to use the orthovanadate form and activate it results in kinetically sluggish depolymerization and sub-optimal preservation of target phosphoproteins .

Evidence DimensionPhosphatase inhibitory activity (active species concentration)
Target Compound DataActivated Sodium orthovanadate (yields active monomeric VO4 3- at pH 10)
Comparator Or BaselineUnactivated/polymeric vanadates (e.g., decavanadate)
Quantified DifferenceActivated monomeric form provides rapid, maximal PTP inhibition, whereas polymeric forms are kinetically sluggish and ineffective.
ConditionsAqueous buffer, pH 10 activation vs. neutral pH unactivated

Procuring sodium orthovanadate allows for the reliable generation of the monomeric species required to preserve critical phosphorylation states in cell biology and proteomics workflows.

Enhanced Corrosion Inhibition Efficiency on Aluminum Alloys

Sodium orthovanadate is utilized as a highly effective, chromate-free corrosion inhibitor for aluminum alloys (e.g., AA2024-T3) [1]. Studies demonstrate that an optimized aqueous solution of sodium orthovanadate (100 mM) can achieve a corrosion inhibition efficiency of up to 99% by forming a protective, insoluble salt layer containing vanadium, phosphorus, and oxygen on the metal surface [1]. The performance is highly speciation-dependent; while tetrahedrally coordinated vanadates (derived from orthovanadate and metavanadate) provide excellent inhibition comparable to toxic sodium chromate (Na2CrO4), octahedrally coordinated decavanadates do not inhibit oxygen reduction effectively[1]. Procuring Na3VO4 ensures access to the necessary tetrahedral precursor species for high-performance surface passivation [1].

Evidence DimensionCorrosion inhibition efficiency on Aluminum Alloy 2024-T3
Target Compound Data99% inhibition efficiency (at 100 mM, optimized alkaline pH)
Comparator Or BaselineOctahedrally coordinated decavanadates (poor/non-inhibiting)
Quantified DifferenceOrthovanadate-derived species achieve 99% inhibition, whereas decavanadates fail to suppress oxygen reduction.
ConditionsAqueous NaCl solution, Aluminum alloy 2024-T3, potentiodynamic polarization

For industrial surface treatment procurement, sodium orthovanadate offers a highly efficient, chromate-free alternative that reliably forms protective passivation layers on aerospace-grade aluminum.

Cellular Signaling and Proteomics Assays

Due to its ability to form monomeric VO4 3- upon activation, sodium orthovanadate is the standard procurement choice for lysis buffer formulations aimed at preserving protein phosphorylation states by broadly inhibiting protein tyrosine phosphatases (PTPs) .

Chromate-Free Aerospace Aluminum Passivation

Sodium orthovanadate serves as a highly efficient, environmentally preferable alternative to sodium chromate for the corrosion inhibition of aluminum alloys like AA2024-T3, where it forms a robust protective layer and suppresses oxygen reduction [1].

Precursor for Vanadium-Based Catalysts

The high aqueous solubility of sodium orthovanadate makes it an ideal, easily processable metal precursor for synthesizing advanced catalytic materials, such as Vanadium-MCM-48, which is used in the oxidation of styrene to benzaldehyde .

Physical Description

White odorless granules; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

183.892924 Da

Monoisotopic Mass

183.892924 Da

Heavy Atom Count

8

UNII

7845MV6C8V

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13721-39-6

Metabolism Metabolites

Vanadium is absorbed mainly via inhalation, though small amounts can be absorbed through the skin and gastrointestional tract. It is rapidly distributed in the plasma, mainly to the kidney, liver, lungs, heart, bone, where it tends to accumulate. With the help of cytochrome P-450 enzymes, it can interconvert between its two oxidation states, vanadyl (V+4) and vanadate (V+5). Both states of vanadium can reversibly bind to transferrin protein in the blood and then be taken up into erythrocytes. Vanadium is excreted mainly in the urine. (L837)

Wikipedia

Sodium orthovanadate

General Manufacturing Information

Sodium vanadium oxide (Na3VO4): ACTIVE

Dates

Last modified: 09-12-2023

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